7-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, characterized by a fused thiophene-pyrimidine core. The structure features a 4-chlorophenyl group at the 7-position and a 4-(2,4-dimethylphenyl)piperazine moiety at the 2-position. While direct pharmacological data for this compound is unavailable in the provided evidence, structurally related analogs (e.g., ) suggest applications in drug discovery targeting neurological or oncological pathways.
Properties
CAS No. |
1226435-89-7 |
|---|---|
Molecular Formula |
C24H23ClN4OS |
Molecular Weight |
450.99 |
IUPAC Name |
7-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H23ClN4OS/c1-15-3-8-20(16(2)13-15)28-9-11-29(12-10-28)24-26-21-19(14-31-22(21)23(30)27-24)17-4-6-18(25)7-5-17/h3-8,13-14H,9-12H2,1-2H3,(H,26,27,30) |
InChI Key |
TULVVQUUIKXONY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Cl)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic molecule belonging to the thienopyrimidine class. Its unique structure incorporates a thieno[3,2-d]pyrimidine core with various substituents that contribute to its biological activity. This article explores the biological activities associated with this compound, including its potential as an anticancer agent and its effects on various biological targets.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | C30H28ClN5 |
| Molecular Weight | 494.0 g/mol |
| IUPAC Name | This compound |
| InChI Key | DOCWRWCSPXSZRM-UHFFFAOYSA-N |
The compound primarily acts as an ATP-competitive inhibitor of protein kinase B (PKB or Akt), which plays a crucial role in cell signaling pathways related to growth and survival. By binding to the active site of PKB, it prevents phosphorylation and activation, leading to inhibited cellular proliferation in cancerous cells . This mechanism underlines its potential use in cancer therapy.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that thienopyrimidine derivatives can effectively inhibit tumor growth in various cancer cell lines. The specific compound discussed here has been evaluated for its efficacy against different cancer types, showing promising results in vitro.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for antimicrobial activity. Preliminary studies suggest that thienopyrimidine derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate to strong activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Case Studies
- Anticancer Study : A study conducted on the effects of this compound on human breast cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The IC50 value was determined to be significantly lower than that of standard chemotherapeutic agents, indicating higher potency.
- Antimicrobial Evaluation : In a separate study, derivatives of thieno[3,2-d]pyrimidines were tested against various bacterial strains. The compound exhibited notable antibacterial activity with MIC values comparable to established antibiotics .
Comparative Analysis
To understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer (PKB inhibitor) | < 10 |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | PKB inhibition | 15 |
| Pyrido[2,3-d]pyrimidin-5-one derivatives | Variable anticancer properties | 20 - 50 |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Calculated using ChemDraw.
Key Observations:
Substituent Effects on Activity :
- The 4-(2,4-dimethylphenyl)piperazine in the target compound likely improves solubility compared to dichlorophenyl analogs () while retaining affinity via hydrophobic interactions.
- Chlorine at the 4-position (target) vs. 2-position () may influence steric accessibility to target proteins .
Core Modifications: Thieno[3,2-d]pyrimidin-4(3H)-one derivatives (target, ) differ from pyrido[3,4-d]pyrimidinones () in electronic properties, affecting charge distribution and binding kinetics.
Synthetic Accessibility :
- Piperazine-containing analogs (e.g., ) are often synthesized via nucleophilic substitution or reductive amination, as seen in and . The target compound’s 2,4-dimethylphenyl group may require optimized coupling conditions to avoid steric challenges .
Research Trends and Gaps
- Pharmacological Data: While cell-based assays for pyrido[3,4-d]pyrimidinones are noted (), data for thieno[3,2-d]pyrimidinones remains sparse.
- SAR Studies : Systematic comparisons of para- vs. meta-substituted arylpiperazines (e.g., vs. 17) are needed to delineate optimal substituent patterns.
- Computational Predictions : highlights the use of in silico models to predict bioavailability, a approach applicable to the target compound for prioritizing synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
